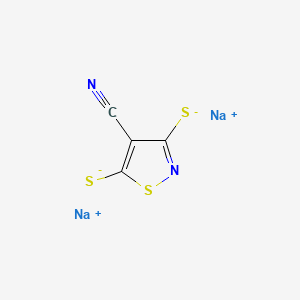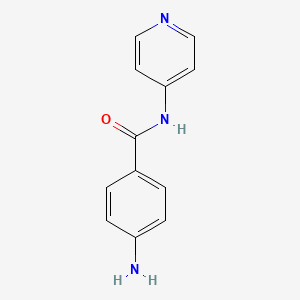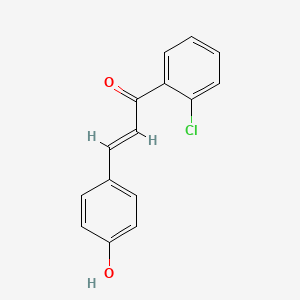
(2E)-1-(2-氯苯基)-3-(4-羟基苯基)丙-2-烯-1-酮
描述
The compound of interest, (2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, is a chalcone derivative characterized by the presence of two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and their role as intermediates in the synthesis of various pharmacologically important compounds.
Synthesis Analysis
The synthesis of similar chalcone derivatives typically involves a Claisen-Schmidt condensation reaction between an acetophenone and an aldehyde. For instance, a related compound, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . Another similar compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, was characterized by various spectroscopic techniques after its synthesis .
Molecular Structure Analysis
The molecular structure of chalcone derivatives is often confirmed using single-crystal X-ray diffraction techniques. For example, the crystal structure of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was determined to crystallize in the orthorhombic crystal system . The geometrical parameters obtained from X-ray diffraction studies are usually in agreement with those calculated using density functional theory (DFT) methods .
Chemical Reactions Analysis
Chalcones can undergo various chemical reactions due to the presence of the reactive α,β-unsaturated carbonyl system. The electronic properties such as HOMO and LUMO energies are crucial in understanding the chemical reactivity of these molecules. For instance, the HOMO–LUMO energy gap was studied for (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, providing insights into its chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcones can be explored through experimental and theoretical methods. Vibrational frequencies (FT-IR), UV–visible spectra, and NMR data are typically used to characterize these compounds . The molecular electrostatic potential (MEP) and the first hyperpolarizability are also reported for some chalcones, indicating their potential application in nonlinear optics . Additionally, antimicrobial activity studies are sometimes conducted to evaluate the biological relevance of these compounds .
科学研究应用
分子结构和化学性质
- 结构分析:该化合物已使用密度泛函理论(DFT)对其几何实体、电子性质和化学反应性进行了研究。键长、键角和几何框架已详细说明,提供了对其分子结构的见解 (Adole et al., 2020)。
- 电子性质:其电子性质,例如 HOMO 和 LUMO 能量,已使用时变 DFT (TD-DFT) 进行了探索。该研究包括对分子的偶极矩和电正性原子的分析 (Adole et al., 2020)。
非线性光学性质
- 超极化率研究:已合成两种查耳酮,包括 (2E)-1-(2-氯苯基)-3-(4-羟基苯基)丙-2-烯-1-酮,并研究了它们的非线性光学性质 (NLO)。这涉及使用密度泛函理论 (DFT) 研究第一个静态超极化率,并检查溶剂诱导对 NLO 性质的影响 (Singh et al., 2012)。
晶体学和光谱表征
- 晶体结构分析:已研究该化合物的变体的晶体结构,揭示了键构型和分子间相互作用等细节。这包括对氢键和 π-π 堆积相互作用的分析 (Yathirajan et al., 2007)。
- 光谱表征:该化合物已使用 FT-IR、NMR 和 HRMS 等技术进行了表征,从而了解了其振动频率和分子几何形状 (Sadgir et al., 2020)。
生物和抗菌研究
- 抗菌活性:已经对 2-羟基查耳酮的衍生物,包括 (2E)-1-(2-氯苯基)-3-(4-羟基苯基)丙-2-烯-1-酮,进行了抗菌活性研究。研究表明对金黄色葡萄球菌、化脓性链球菌和白色念珠菌等病原体具有不同程度的抑制作用 (Amole et al., 2019)。
光电和电荷传输性质
- 光电分析:该化合物已被纳入光电和电荷传输性质的研究中,重点是线性和非线性光学性质。这涉及探索分子几何形状和电荷转移积分,突出了其在半导体器件中的潜力 (Shkir et al., 2019)。
属性
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-14-4-2-1-3-13(14)15(18)10-7-11-5-8-12(17)9-6-11/h1-10,17H/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGQCKIOOCJPLO-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


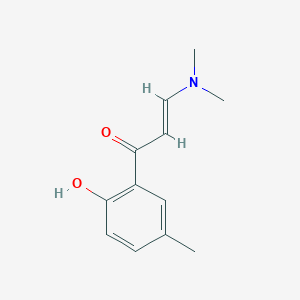
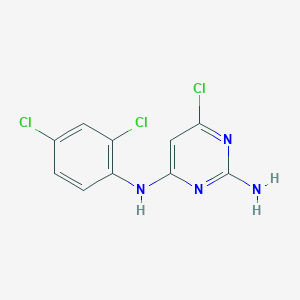
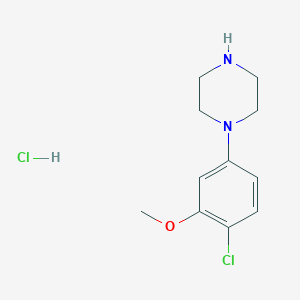
![5-Benzoyl-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),5,8-tetraen-6-amine](/img/structure/B3033986.png)

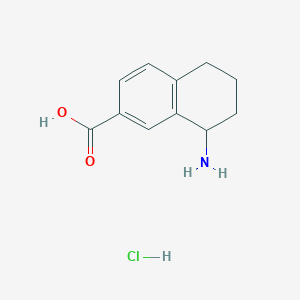
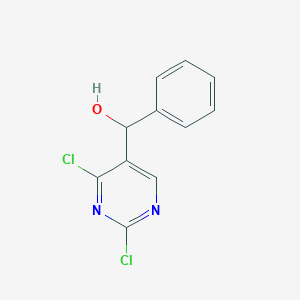

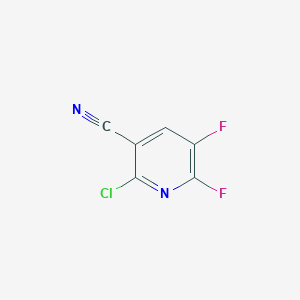
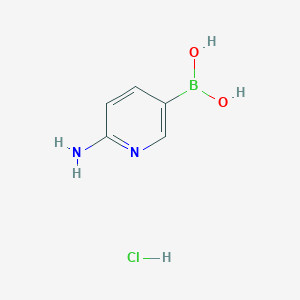
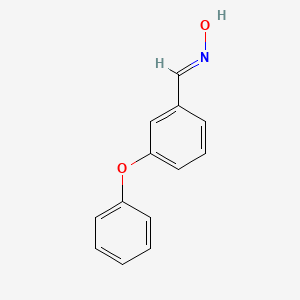
![5-(Bromomethyl)benzo[d]thiazole](/img/structure/B3033996.png)
